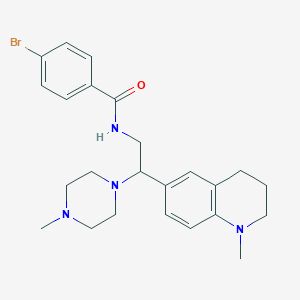

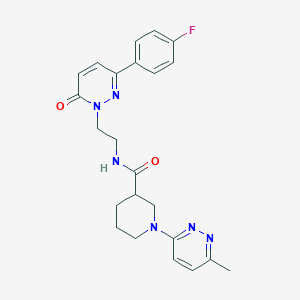

![molecular formula C25H37N3O4 B2541947 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide CAS No. 946345-11-5](/img/structure/B2541947.png)

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains two dimethylamino groups and three ethoxy groups. These groups could potentially influence the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzoyl chloride with the corresponding amine to form the amide bond. The dimethylamino groups could be introduced using a reagent like dimethylamine .Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the benzene ring, the amide group, and the dimethylamino and ethoxy groups. These groups could potentially participate in various types of bonding and interactions, influencing the compound’s shape and properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group, the dimethylamino groups, and the ethoxy groups. These groups could potentially participate in various types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar benzene ring could influence its solubility .科学的研究の応用

Drug Delivery Systems

DMAEMA has been employed in the design of drug delivery systems due to its cationic nature and biocompatibility. Researchers have utilized DMAEMA-based polymers to create micelles capable of encapsulating drugs like quercetin . These nanocarriers can simultaneously deliver both anticancer drugs and nucleic acids, enhancing cancer therapy.

Gene Delivery

The cationic properties of DMAEMA make it suitable for gene delivery. When incorporated into amphiphilic block copolymers, such as MPEG-b-(PC-g-PDMAEMA) , it forms self-assembled micelles. These micelles can then interact with DNA electrostatically, leading to the formation of micelleplexes . These structures hold promise for simultaneous DNA and drug co-delivery .

Antioxidant Applications

Quercetin, loaded into DMAEMA-based micelles, serves as an antioxidant. These micelles protect cells from oxidative stress and inflammation, making them valuable for various biomedical applications .

Anti-Inflammatory Properties

DMAEMA-containing polymers have been investigated for their anti-inflammatory effects. By incorporating quercetin, these materials can potentially mitigate inflammation-related conditions .

Cancer Therapy

The combination of DMAEMA and quercetin holds potential for cancer treatment. Quercetin, as an anticancer drug, can be efficiently delivered using DMAEMA-based micelles, enhancing its therapeutic efficacy .

Metabolic Activity Modulation

DMAEMA-based nanocarriers have been evaluated for their metabolic activity. These systems can influence cellular processes, making them relevant for targeted therapies .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N3O4/c1-8-30-22-15-19(16-23(31-9-2)24(22)32-10-3)25(29)26-17-21(28(6)7)18-11-13-20(14-12-18)27(4)5/h11-16,21H,8-10,17H2,1-7H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSKLYLCALFWFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride](/img/structure/B2541865.png)

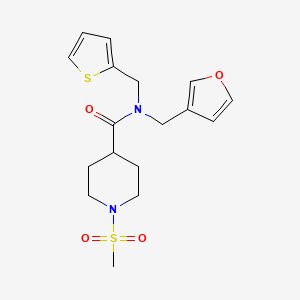

![2-morpholinobenzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate](/img/structure/B2541871.png)

![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/no-structure.png)

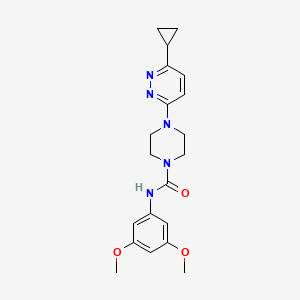

![N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide](/img/structure/B2541878.png)

![methyl 4-[(1E)-tridec-1-en-1-yl]benzoate](/img/structure/B2541881.png)

![4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2541882.png)

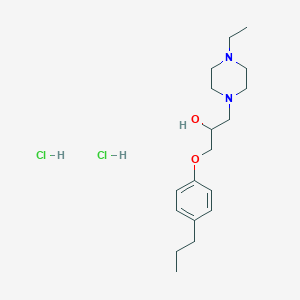

![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B2541887.png)